molecular formula C10H14ClNO2 B2433121 2-[Ethyl(phenyl)amino]acetic acid hydrochloride CAS No. 21911-78-4

2-[Ethyl(phenyl)amino]acetic acid hydrochloride

Cat. No. B2433121
M. Wt: 215.68
InChI Key: BFYGDNQCOZODLV-UHFFFAOYSA-N
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Patent
US06008235

Procedure details

To a mixture of phenylglycine (15.00 gram (hereinafter g.), 0.1 mole (hereinafter mol)) in EtOH (100 miliLiters (hereinafter mL)) was added 20% ethanolic HCl (30 mL). The mixture was heated at reflux for about 20 hours (hereinafter h.), then allowed to cool. The solvent was removed in vacuo, and the residue was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][CH2:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[ClH:12].[CH3:13][CH2:14]O>>[ClH:12].[CH2:13]([N:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH2:8][C:9]([OH:11])=[O:10])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C1(=CC=CC=C1)NCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 20 hours (hereinafter h.)
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was used without further purification

Outcomes

Product
Name
Type
Smiles
Cl.C(C)N(CC(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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